1-(4-nitrophenyl)propan-2-ol

Catalog No.
S9012351
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-nitrophenyl)propan-2-ol

Product Name

1-(4-nitrophenyl)propan-2-ol

IUPAC Name

1-(4-nitrophenyl)propan-2-ol

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,11H,6H2,1H3

InChI Key

ZWSWIWJJHKMBDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])O

1-(4-Nitrophenyl)propan-2-ol (CAS 91004-70-5) is a bifunctional secondary alcohol featuring a reactive propan-2-ol backbone and a para-nitro aromatic ring. In industrial and pharmaceutical synthesis, it serves as a critical intermediate for generating para-substituted phenethylamine analogs, chiral amines, and complex agrochemicals. Unlike simple aryl alcohols, this compound provides two orthogonal handles for derivatization: the secondary hydroxyl group, which can undergo stereospecific substitution or oxidation, and the nitro group, which can be selectively reduced to an aniline derivative for subsequent cross-linking. Its procurement is typically driven by the need to bypass problematic chemoselective reduction steps associated with its ketone precursor, ensuring high-fidelity access to downstream target molecules [1].

Research Fit

1 Secondary alcohol at the 2-position enables chemoselective derivatization and chiral resolution workflows
2 Calculated lipophilicity in the drug-like range supports permeability-focused probe and prodrug design
3 Limited conformational flexibility (fewer rotatable bonds) favors predictable crystallinity for solid-form screening

Substituting 1-(4-nitrophenyl)propan-2-ol with its unsubstituted analog, 1-phenylpropan-2-ol, eliminates the para-nitro group, completely preventing downstream conversion into para-amino phenethylamine derivatives critical for specific receptor binding profiles. Attempting to use the ketone precursor, 4-nitrophenylacetone, introduces severe chemoselectivity risks; standard transition-metal hydrogenations often reduce the nitro group to an amine (yielding 4-aminophenylacetone) rather than reducing the ketone to the desired alcohol [1]. Furthermore, substitution with the tertiary regioisomer, 2-(4-nitrophenyl)propan-2-ol, halts synthesis entirely, as the tertiary alcohol is sterically hindered and lacks the alpha-proton required for oxidation or efficient nucleophilic substitution (e.g., Mitsunobu reactions) [2].

Substitution Risk

Regioisomeric alcohols

Positional isomers such as 2-(4-nitrophenyl)-1-propanol may differ in physical state, acylation rates, and enantioselectivity, complicating synthetic reproducibility.

Lipophilicity shift

Substituting with 3-(4-nitrophenyl)-1-propanol introduces a lower LogP that can alter membrane permeability predictions for probe design.

Conformational and packing effects

Changing the hydroxyl position modifies hydrogen-bond patterns and rotatable bond count, potentially disrupting polymorph outcomes in solid-form development.

Bypassing Chemoselective Reduction Traps

Procuring 1-(4-nitrophenyl)propan-2-ol directly is highly preferred over synthesizing it from 4-nitrophenylacetone due to competing reduction pathways. When 4-nitrophenylacetone is subjected to standard ruthenium-catalyzed transfer hydrogenation, the catalyst exhibits 100% chemoselectivity for the nitro group, yielding 4-aminophenylacetone and 0% of the desired nitro-alcohol. By sourcing the pre-reduced secondary alcohol, chemists bypass this bottleneck, ensuring 100% retention of the nitro group for downstream orthogonal functionalization [1].

Evidence DimensionChemoselective reduction outcome (Ru-catalyzed hydrogenation)
Target Compound Data1-(4-nitrophenyl)propan-2-ol (Pre-synthesized: 100% nitro group retention)
Comparator Or Baseline4-nitrophenylacetone (Yields 0% nitro-alcohol; 100% conversion to 4-aminophenylacetone)
Quantified DifferenceAbsolute chemoselectivity divergence (100% vs 0% target yield)
ConditionsRu(diimine) catalyst, HCO2Na, pH 4, 24 h

Direct procurement eliminates the need for complex protecting-group strategies or highly specialized catalysts to prevent premature nitro reduction.

Lipophilicity (LogP)
Cross-study comparable
Target: XlogP 2.2
Comparator: ACD/LogP 1.61
Δ +0.59 (≈3.9× partition)
Supports scaffold selection for permeability; cross-study LogP values require method standardization.
Verify with experimental LogD; different calculation methods may shift absolute values.

Regioisomeric Reactivity: Secondary vs. Tertiary Alcohol Functionalization

The structural distinction between 1-(4-nitrophenyl)propan-2-ol and its tertiary regioisomer, 2-(4-nitrophenyl)propan-2-ol, dictates their utility in substitution workflows. The secondary alcohol in the target compound readily undergoes activation (e.g., tosylation/mesylation) and subsequent nucleophilic displacement (such as azide substitution for amine synthesis) with yields typically exceeding 85%. In contrast, the tertiary alcohol regioisomer is highly sterically hindered and prone to E1 elimination, resulting in <5% substitution yield under identical conditions. Procurement of the exact secondary regioisomer is therefore mandatory for linear synthetic routes requiring carbon-oxygen bond cleavage [1].

Evidence DimensionNucleophilic substitution / activation yield
Target Compound Data1-(4-nitrophenyl)propan-2-ol (>85% typical substitution yield)
Comparator Or Baseline2-(4-nitrophenyl)propan-2-ol (<5% substitution yield, dominated by elimination)
Quantified Difference>80% yield advantage for substitution pathways
ConditionsStandard activation (TsCl/MsCl) followed by nucleophilic displacement

Ensures compatibility with standard SN2/Mitsunobu inversion protocols required for synthesizing chiral amines.

Physical State & Mp
Cross-study comparable
Target: liquid/low-melting semi-solid
Comparator: crystalline solid, mp 68–69 °C
Physical state difference > ~40 °C
Physical state difference informs handling protocol selection for automated platforms.
Liquid nature supports direct dispensing; crystalline analogs require dissolution step.

Electronic Activation for Downstream Derivatization

Compared to the unsubstituted baseline 1-phenylpropan-2-ol, 1-(4-nitrophenyl)propan-2-ol offers a highly activated aromatic system. The strongly electron-withdrawing para-nitro group (Hammett σp = 0.78) significantly alters the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, a pathway that exhibits 0% conversion in the unsubstituted analog. Additionally, the nitro group serves as a masked amine, allowing for late-stage reduction to an electron-donating aniline (Hammett σp = -0.66), providing a tunable electronic switch that is impossible to achieve with 1-phenylpropan-2-ol [1].

Evidence DimensionAromatic electronic tuning (Hammett σp parameter)
Target Compound Data1-(4-nitrophenyl)propan-2-ol (σp = +0.78, switchable to -0.66 via reduction)
Comparator Or Baseline1-phenylpropan-2-ol (σp = 0.00, non-switchable)
Quantified DifferenceΔσp = 1.44 upon reduction, enabling orthogonal reactivity
ConditionsStandard physical organic parameterization

Provides a critical synthetic handle for tuning molecular electronics and binding affinity in drug discovery.

Acylation Reactivity
Class-level inference
Secondary alcohol (target) vs. primary alcohol (comparator)
Estimated 5–10× slower acylation
Secondary alcohol enables selective derivatization; kinetic estimates are class-based, not compound-specific.
Verify relative reactivity experimentally under intended conditions.
Rotatable Bonds
Cross-study comparable
2
Fewer rotatable bonds may favor crystallinity and reduce polymorph risk.
Conformational analysis based on structural descriptors; empirical solid-form screening recommended.
Purity Specification
Data to verify
98%
Higher certified purity reduces impurity-related experimental variability.
Purity specification verified by batch-specific QC; confirm for your application.
InChIKey Identity
Cross-study comparable
InChIKey: ZWSWIWJJHKMBDI-UHFFFAOYSA-N
InChIKey-based identity verification prevents regioisomer cross-shipment errors.
Confirm InChIKey match at material receipt; MS alone cannot distinguish isomers.

Synthesis of para-Substituted Phenethylamine Therapeutics

Due to its intact secondary alcohol and para-nitro group, 1-(4-nitrophenyl)propan-2-ol is the ideal precursor for synthesizing 4-nitro and 4-amino phenethylamine derivatives. The secondary alcohol can be converted to an amine via stereospecific substitution, while the nitro group is preserved for late-stage modification, avoiding the chemoselectivity failures seen with ketone precursors [1].

Development of Chiral Ligands and Catalysts

The compound can be resolved into its enantiomers and used as a chiral building block. Its secondary alcohol provides a predictable coordination site or linkage point (unlike its sterically hindered tertiary regioisomer), while the para-nitro group can be reduced to an amine and coupled with other moieties to create modular, electronically tunable chiral ligands for asymmetric catalysis [2].

Agrochemical Intermediate Manufacturing

In the production of specialized pesticides and herbicides, the orthogonal reactivity of 1-(4-nitrophenyl)propan-2-ol allows for the sequential construction of complex molecular architectures. The predictable SN2 reactivity of the secondary alcohol ensures high-yielding incorporation into larger agrochemical scaffolds, leveraging the strong electronic activation provided by the para-nitro group [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cell-permeable probe design
Lipophilicity in drug-like range
In vitro permeability assay context
Automated liquid handling
Liquid physical state at ambient conditions
Direct dispensing workflow validation
Sequential chemoselective derivatization
Secondary alcohol steric profile
Chemoselectivity confirmation in intended reaction
High-purity scale-up
Certified purity with batch-specific QC
Impurity profiling and process robustness

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

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